N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-6-24-17-11-14(7-10-18(17)29-13-22(2,3)21(24)26)23-20(25)16-9-8-15(27-4)12-19(16)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZUWVJZMZTBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the ethyl, dimethyl, and dimethoxybenzamide groups. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are benzoxazepine derivatives with variations in the benzamide substituent. A notable example is N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide (reported in ), which substitutes the 2,4-dimethoxy groups with 3,4-difluoro substituents . Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzoxazepine Derivatives
Key Findings:
This contrasts with the 3,4-difluoro analog, where fluorine’s electronegativity may facilitate stronger hydrogen bonding with target proteins while maintaining metabolic stability . Methoxy groups are prone to oxidative metabolism (e.g., demethylation), whereas fluorine substituents are metabolically inert, suggesting the 3,4-difluoro analog may have a longer half-life .
Synthetic Routes :
- Both compounds likely employ carbodiimide-mediated amide coupling, as described in for related benzamide derivatives. For example, EDC/HOBt activation (as in ) could facilitate the conjugation of the benzoxazepine amine with substituted benzoic acids .
Structural Insights :
- Crystallographic data (if available) refined using programs like SHELX () could reveal conformational differences in the benzoxazepine core induced by substituents. For instance, steric effects from the 3,3-dimethyl groups may rigidify the structure, while methoxy/fluoro substituents influence planarity and intermolecular interactions .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.48 g/mol. The compound features a benzoxazepine core structure that is modified with ethyl and dimethyl groups, which may influence its biological activity.
Structural Representation
| Attribute | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.48 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to various receptors affecting signaling pathways that regulate cellular functions.
- Antioxidant Activity : Potential antioxidant properties may help in reducing oxidative stress in biological systems.
Pharmacological Studies
Recent studies have indicated various pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : In vitro studies have shown potential anti-inflammatory properties.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities in models of neurodegenerative diseases.
Case Study 1: Anticancer Properties
A study conducted on various human cancer cell lines demonstrated that N-(5-ethyl-3,3-dimethyl-4-oxo...) significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotection
In animal models of neurodegeneration, the administration of this compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups.
Comparative Analysis with Related Compounds
To further understand the uniqueness of N-(5-ethyl...) compared to similar compounds in the benzoxazepine class:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Compound A | Different alkyl substitutions | Moderate anticancer activity |
| Compound B | Variation in functional groups | Stronger anti-inflammatory effects |
| N-(5-Ethyl...) | Unique substitution pattern | Enhanced neuroprotective effects |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DCM, Mg(OH)₂, 10°C | 96% | |
| 2 | DBU, DMF, 125°C | 85% |
Basic: How is this compound characterized analytically?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : NMR (400 MHz, DMSO-) identifies aromatic protons (δ 7.5–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and benzoxazepine backbone signals (δ 4.2–5.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 455.5 (CHNOS) .
- HPLC : Purity (>95%) is validated using a C18 column with acetonitrile/water gradients .
Basic: What stability considerations are critical during storage and handling?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the benzoxazepine ring .
- Light Sensitivity : Protect from UV exposure due to the dimethoxybenzamide moiety, which may undergo photodegradation .
- Solution Stability : Use anhydrous DMF or DMSO for stock solutions; avoid aqueous buffers with pH > 8 to prevent ester hydrolysis .
Advanced: How can mechanistic ambiguities in its synthesis be resolved?
Methodological Answer:
- Kinetic Studies : Monitor reaction intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., amide bond formation vs. cyclization) .
- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation during benzoxazepine ring closure .
- DFT Calculations : Simulate transition states to validate proposed mechanisms (e.g., nucleophilic acyl substitution vs. SN2 pathways) .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Methodological Answer:
-
Substituent Effects : Replace the 2,4-dimethoxy groups with halogens (e.g., Cl, F) to enhance binding to hydrophobic enzyme pockets, as seen in analogous benzodiazepines .
-
Backbone Rigidity : Introduce sp³-hybridized carbons in the benzoxazepine ring to reduce conformational flexibility, improving target selectivity .
-
Table 2 : Activity trends for analogs (IC values vs. target enzyme):
Substituent IC (nM) Reference 2,4-OMe 120 3-Cl,4-F 45
Advanced: How to address contradictions in spectroscopic data?
Methodological Answer:
- Tautomerism : Discrepancies in NMR signals (e.g., δ 11.27 ppm for NH protons) may arise from keto-enol tautomerism. Use -NMR or VT-NMR (variable temperature) to confirm dominant tautomeric forms .
- Impurity Identification : LC-MS/MS can detect byproducts (e.g., hydrolyzed dimethoxybenzamide) that distort spectral interpretations .
Advanced: What computational tools predict its binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., CYP450) to model interactions with the benzoxazepine core .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses in aqueous/lipid bilayers .
Advanced: How to mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility without disrupting cell membranes .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in in vivo studies .
Advanced: What strategies validate enzyme inhibition mechanisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
